molecular formula C7H6N4O2 B2785660 Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate CAS No. 2104523-61-5

Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Cat. No.: B2785660
CAS No.: 2104523-61-5
M. Wt: 178.151
InChI Key: QISAXXINHWVINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyrazine Scaffold

The triazolopyrazine framework first gained attention in the early 2000s as researchers sought heterocyclic systems combining nitrogen-rich aromaticity with synthetic accessibility. Initial work focused on unsubstituted variants, with the 2005 synthesis of 5-(2-aminoethoxy)-3-methyl-1-phenyl-1H-pyrazolo[4,3-e]triazine demonstrating the scaffold’s compatibility with nucleophilic substitution reactions. This foundational study established reliable cyclization protocols using 2-aminoethanol as both solvent and reactant, achieving 90% yields through optimized temperature control and recrystallization techniques.

Subsequent decades saw strategic functionalization of the core structure, particularly at the pyrazine ring’s 6-position. The introduction of ester groups, as exemplified by tert-butyl 3-methyl-triazolo[4,3-a]pyrazine-6-carboxylate, marked a turning point in modulating electronic properties and solubility profiles. Comparative analyses revealed that methyl esters offered distinct advantages in metabolic stability over bulkier tert-butyl variants, driving interest in methyl triazolo[4,3-a]pyrazine-6-carboxylate as a pharmacophore.

Methyl Triazolo[4,3-a]Pyrazine-6-Carboxylate in Current Research Landscape

Contemporary studies position this methyl ester derivative as a multifunctional intermediate with applications spanning kinase inhibition and antibacterial agent development. Its structural features enable three key interactions:

  • The triazole ring participates in π-π stacking with aromatic amino acid residues
  • The pyrazine nitrogen atoms coordinate with catalytic lysine or aspartate residues
  • The methyl ester group balances lipophilicity for membrane penetration

Recent work demonstrates its utility in generating hybrid molecules through ester hydrolysis followed by amide coupling. For instance, derivative 17l from c-Met/VEGFR-2 inhibition studies shares structural similarities, achieving sub-micromolar IC~50~ values against multiple cancer cell lines. The methyl ester’s role in precursor synthesis is further validated by its presence in intermediates for 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives exhibiting antibacterial activity.

Research Methodologies and Theoretical Frameworks

Modern investigation of methyl triazolo[4,3-a]pyrazine-6-carboxylate employs an integrated methodology combining:

Synthetic Chemistry
Multi-step protocols optimized for yield and purity:

Step Process Conditions Yield
1 Cyclocondensation DMF, 80°C, 2h 85-90%
2 Esterification DCC activation, RT 78%
3 Purification Ethanol recrystallization >95% purity

Analytical Characterization

  • Nuclear magnetic resonance spectroscopy : Distinctive signals at δ 3.9 ppm (ester methyl) and δ 8.2-8.7 ppm (aromatic protons)
  • Mass spectrometry : Molecular ion peak at m/z 207.05 corresponding to C~8~H~7~N~5~O~2~

Computational Modeling Molecular docking studies position the methyl ester group in solvent-exposed regions of kinase binding pockets, minimizing steric hindrance while maintaining hydrogen-bonding capacity. Density functional theory calculations predict enhanced electrophilicity at N4 compared to unsubstituted analogs, facilitating covalent bond formation with biological targets.

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-3-11-4-9-10-6(11)2-8-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAXXINHWVINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NN=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidrazone with esters of fluorinated acids or activated carbonyl compounds . This method provides a quick and efficient route to the target compound starting from commercially available reagents.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often utilize batch or continuous flow processes to ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell growth and proliferation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the growth of cancer cells. Other pathways and targets may also be involved, depending on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity against various pathogens and cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H6N4O2C_7H_6N_4O_2 and a molecular weight of approximately 178.15 g/mol. The compound features a methyl group at the 3-position of the triazole ring and a carboxylate functional group at the 6-position of the pyrazine ring. This unique structure contributes to its reactivity and solubility, making it a valuable candidate for further pharmacological studies.

Synthesis

The synthesis of this compound can be achieved through several methods involving multi-step organic reactions. A typical synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : This is followed by cyclization to form the triazole core.
  • Carboxylation : Finally, carboxylation at the 6-position can be performed using reagents such as carbon dioxide or carboxylic acid derivatives.

Antitumor Activity

Recent studies have demonstrated that derivatives of methyl [1,2,4]triazolo[4,3-a]pyrazine exhibit significant antitumor properties. For instance:

  • Compound 22i from a related study showed excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83±0.07μM0.83\pm 0.07\mu M, 0.15±0.08μM0.15\pm 0.08\mu M, and 2.85±0.74μM2.85\pm 0.74\mu M respectively. Additionally, it demonstrated potent c-Met kinase inhibition with an IC50 of 48nM48nM .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

  • In vitro studies revealed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One derivative exhibited minimum inhibitory concentrations (MICs) of 32μg/mL32\mu g/mL against Staphylococcus aureus and 16μg/mL16\mu g/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of methyl [1,2,4]triazolo[4,3-a]pyrazine derivatives is influenced by various substituents on the triazole and pyrazine rings:

CompoundSubstituentBiological Activity
22iNoneHigh anti-tumor activity
2e-COOHModerate antibacterial activity
5-FFluorineEnhanced bioavailability

These modifications can significantly affect both the potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the potential therapeutic applications of methyl [1,2,4]triazolo[4,3-a]pyrazine derivatives:

  • Anticancer Research : The compound's ability to inhibit c-Met kinase suggests potential use in targeted cancer therapies.
  • Antimicrobial Studies : Its effectiveness against bacterial strains indicates that it could serve as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate, and how can reaction yields be improved?

  • Methodological Answer: Key synthesis approaches include cyclization of hydrazine derivatives with triethoxy methane at elevated temperatures (e.g., 100–120°C) or one-pot protocols using hydrazinopyridine and isothiocyanates followed by desulfurization . To improve yields:

  • Optimize stoichiometry of hydrazine hydrate and pyrazine precursors .
  • Use microwave-assisted dehydration for rapid cyclization .
  • Monitor pH and temperature rigorously to minimize side products (e.g., acetic acid reflux at controlled durations) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C-NMR: Identify methyl ester peaks (~δ 3.9 ppm for COOCH3) and triazole/pyrazine proton environments .
  • X-ray crystallography: Resolve fused-ring systems and substituent positions (e.g., trifluoromethyl groups at position 3) .
  • Mass spectrometry: Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Prioritize enzyme inhibition and cytotoxicity assays:

  • Cyclooxygenase-2 (COX-2) or lanosterol-14α-demethylase inhibition: Use fluorometric assays to quantify IC50 values .
  • Antimicrobial activity: Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor tyrosine kinase inhibition: Screen via ELISA-based phosphorylation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer:

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -CF3) at position 3 to enhance lipophilicity and target binding .
  • Heterocycle fusion: Test pyrazolo-triazolo hybrids for improved CNS penetration (e.g., PDE2 inhibition via pyrido-triazolo scaffolds) .
  • Docking simulations: Use AutoDock Vina or Schrödinger to predict interactions with targets like PDE2 or fungal enzymes .

Q. What strategies resolve contradictions in reported synthetic yields for triazolo-pyrazine derivatives?

  • Methodological Answer:

  • Parameter standardization: Replicate reactions under inert atmospheres (N2/Ar) to control oxidative side reactions .
  • Byproduct analysis: Employ HPLC-MS to identify impurities from incomplete cyclization or hydration .
  • Alternative reagents: Replace triethoxy methane with polymer-supported Mukaiyama’s reagent for cleaner desulfurization .

Q. How can molecular docking guide the discovery of novel biological targets for this compound?

  • Methodological Answer:

  • Target selection: Prioritize enzymes with hydrophobic active sites (e.g., PDE2, lanosterol-14α-demethylase) .
  • Flexible docking protocols: Account for protein conformational changes using AMBER or GROMACS .
  • Validation: Compare docking scores with experimental IC50 values for lead optimization .

Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?

  • Methodological Answer:

  • Intermediate purification: Use flash chromatography or recrystallization to isolate unstable intermediates (e.g., hydrazide derivatives) .
  • Solvent-free conditions: Adopt microwave-assisted or mechanochemical methods to reduce solvent waste .
  • Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)2) for chemoselective monoarylation in hydrazide couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.